6-bromo-7-fluoro-2H-isoquinolin-1-one
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Overview
Description
6-Bromo-7-fluoro-2H-isoquinolin-1-one is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing aromatic compounds that are widely studied due to their diverse biological activities and applications in pharmaceuticals and materials science . The presence of bromine and fluorine atoms in the structure of this compound imparts unique chemical properties, making it a valuable compound for various scientific research applications.
Preparation Methods
Chemical Reactions Analysis
6-Bromo-7-fluoro-2H-isoquinolin-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents. For example, nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Oxidation and Reduction:
Cyclization and Rearrangement: The isoquinoline ring can participate in cyclization and rearrangement reactions to form other heterocyclic structures.
Scientific Research Applications
6-Bromo-7-fluoro-2H-isoquinolin-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: The compound’s biological activity makes it a candidate for drug discovery and development. It can be used to study the effects of fluorinated and brominated isoquinolines on biological systems.
Medicine: Due to its potential biological activity, this compound is investigated for its therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-bromo-7-fluoro-2H-isoquinolin-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The presence of bromine and fluorine atoms may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects .
Comparison with Similar Compounds
6-Bromo-7-fluoro-2H-isoquinolin-1-one can be compared with other fluorinated and brominated isoquinolines:
6-Bromo-2H-isoquinolin-1-one: Lacks the fluorine atom, which may result in different biological activities and chemical properties.
7-Fluoro-2H-isoquinolin-1-one: Lacks the bromine atom, which may affect its reactivity and applications.
6-Chloro-7-fluoro-2H-isoquinolin-1-one: Substitution of bromine with chlorine can lead to changes in chemical reactivity and biological activity.
The unique combination of bromine and fluorine in this compound makes it distinct from these similar compounds, offering a unique set of properties for various applications.
Properties
IUPAC Name |
6-bromo-7-fluoro-2H-isoquinolin-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-7-3-5-1-2-12-9(13)6(5)4-8(7)11/h1-4H,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBGPPELXVBDHFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=CC(=C(C=C21)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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